molecular formula C24H28N4O3S B2972903 N-(2,5-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1189465-65-3

N-(2,5-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2972903
CAS No.: 1189465-65-3
M. Wt: 452.57
InChI Key: IPCCAIJITFQWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.57. The purity is usually 95%.
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Scientific Research Applications

ORL1 Receptor Agonists

Compounds with structures similar to the one mentioned have been explored for their potential as ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds exhibit high affinity for the human ORL1 receptor and demonstrate moderate to good selectivity versus opioid receptors. They behave as full agonists in biochemical assays, indicating their potential application in pain management and neurological research (Röver et al., 2000).

Anticancer Agents

Derivatives of thiazole and triazole compounds have shown promising anticancer activity. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and studied for their anticancer activity, highlighting the potential of such compounds in cancer therapy research (Evren et al., 2019).

Antimicrobial Activity

Newly synthesized thiazolidin-4-one derivatives have shown potential as antimicrobial agents, indicating the use of such compounds in the development of new antimicrobial drugs (Baviskar et al., 2013).

Antiviral Evaluation

Spirothiazolidinone derivatives have been evaluated for their antiviral activity, with certain compounds exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests the potential application of such compounds in antiviral drug development (Apaydın et al., 2020).

Cholinesterase Inhibition

Triazole derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating their potential application in the treatment of Alzheimer's disease and related neurodegenerative disorders (Riaz et al., 2020).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-28-13-11-24(12-14-28)26-22(17-7-5-4-6-8-17)23(27-24)32-16-21(29)25-19-15-18(30-2)9-10-20(19)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCCAIJITFQWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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